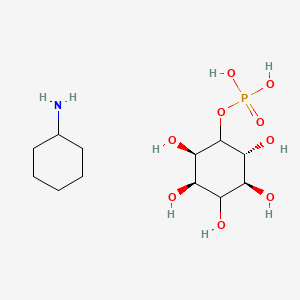

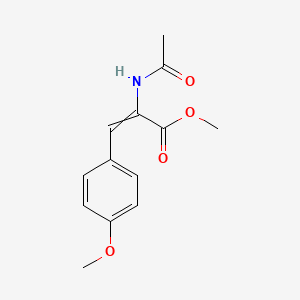

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-b-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related mannopyranose derivatives involves multiple steps, including per-O-acetylation, formation of acetobromomannose, orthoester formation, and hydrolysis, leading to the production of key intermediates such as mannose triflate, which is a precursor to other complex molecules (Toyokuni et al., 2004). The synthesis methods emphasize the versatility and reactivity of mannopyranose derivatives in organic synthesis, providing a pathway to a variety of chemical structures.

科学的研究の応用

-

Chemical Synthesis

- Summary of Application : “1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-b-D-mannopyranose” is a chemical compound used as a reagent in the synthesis of other complex molecules .

- Methods of Application : This compound is typically used in a laboratory setting under controlled conditions. The exact procedures can vary depending on the specific synthesis being performed .

- Results or Outcomes : The outcomes of using this reagent in a synthesis will depend on the specific reaction being performed. In general, it can be used to introduce a mannopyranose unit into a larger molecule .

-

Glycosylation Studies

- Summary of Application : While not directly related to “1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-b-D-mannopyranose”, similar compounds have been used in studies of glycosylation, a process by which sugar units are added to other molecules .

- Methods of Application : In these studies, the sugar reagent (like a mannopyranose derivative) is reacted with the target molecule under conditions that promote the formation of a glycosidic bond .

- Results or Outcomes : These studies can help to understand the mechanisms of glycosylation reactions, which are important in many biological processes .

-

Nanoparticle Fabrication

- Summary of Application : This compound, or similar ones, can be used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .

- Methods of Application : Two methods were investigated for fabricating these nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method .

- Results or Outcomes : The nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

-

Glycosylation Inhibitors

- Summary of Application : α-D-Mannose pentaacetate, a similar compound, is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

- Methods of Application : This compound is used in a laboratory setting under controlled conditions .

- Results or Outcomes : The outcomes of using this reagent will depend on the specific reaction being performed .

-

Spiroketal Glycosides Synthesis

- Summary of Application : Glucosamines, which can also serve as useful chirons, are used in the synthesis of spiroketal glycosides .

- Methods of Application : The 2-amino group is converted into a 2-azido group, a widely useful transformation .

- Results or Outcomes : This transformation allows for diverse applications and is of value in synthetic derivatizations .

-

Efficient and Prospective in Vivo Metabolic Processing

- Summary of Application : This compound, or similar ones, can be used in the fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing .

- Methods of Application : Two methods were investigated for fabricating these nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method .

- Results or Outcomes : The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

-

Selectin-Mediated Cell Adhesion

- Summary of Application : α-D-Mannose pentaacetate, a similar compound, is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

- Methods of Application : This compound is used in a laboratory setting under controlled conditions .

- Results or Outcomes : The outcomes of using this reagent will depend on the specific reaction being performed .

-

Spiroketal Glycosides Synthesis

- Summary of Application : Glucosamines, which can also serve as useful chirons, are used in the synthesis of spiroketal glycosides .

- Methods of Application : The 2-amino group is converted into a 2-azido group, a widely useful transformation .

- Results or Outcomes : This transformation allows for diverse applications and is of value in synthetic derivatizations .

特性

IUPAC Name |

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZZNFIJWMQZMQ-PUHDZGQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29O13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S,5S,6S)-4,5,6-Triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)